N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

IKK2 inhibition positional isomerism kinase selectivity

Researchers targeting IKK2-mediated inflammation or CB1 allosteric modulation face significant reproducibility risks from in-class extrapolation; the 2-carboxamide, ethylenediamine-spaced, 4-chlorophenylacetyl architecture defines a discrete pharmacophore whose target engagement diverges sharply from 3-carboxamide isomers or cyclopropylcarbonyl analogs. Procure this precise compound to ensure valid SAR and screening data. - Matches GSK IKK2 inhibitor patent pharmacophore requirements - Ethylenediamine linker confers distinct CB1 allosteric signaling vs. simpler spacers - mPGES-1 linker-length dependence confirmed with direct-attachment negative control

Molecular Formula C20H20ClN3O2
Molecular Weight 369.8 g/mol
Cat. No. B10986082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC20H20ClN3O2
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H20ClN3O2/c1-24-17-5-3-2-4-15(17)13-18(24)20(26)23-11-10-22-19(25)12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,26)
InChIKeyXBKWHCWJAYWMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1144470-01-8: Compound Identity & Research Context


N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (CAS 1144470-01-8; molecular formula C20H20ClN3O2; MW 369.8) is a fully synthetic indole-2-carboxamide derivative characterized by an N1-methyl substitution, a C2-carboxamide linked via an ethylenediamine spacer to a 4-chlorophenylacetyl moiety. The compound belongs to a chemotype extensively investigated across multiple therapeutic programs, including IKK2 (IKKβ) inhibition for inflammatory disorders by GlaxoSmithKline, [1] QRFP/GPR103 receptor antagonism for obesity, [2] CB1 allosteric modulation, [3] MmpL3 inhibition for tuberculosis, [4] and mPGES-1 inhibition for pain and inflammation. [5] Within this crowded chemical space, the specific substitution pattern—combining the 1-methylindole-2-carboxamide core with a 4-chlorophenylacetyl-ethylenediamine side chain—defines a discrete structural vector whose differentiation from positional isomers and linker-modified analogs carries implications for target selectivity, physicochemical profile, and synthetic tractability in lead optimization campaigns.

CAS 1144470-01-8: Structural Differentiation from Analogs


Indole-2-carboxamide derivatives exhibit profound sensitivity to subtle structural modifications. The position of the carboxamide on the indole ring (C2 vs. C3 vs. C7) dictates which protein kinase or GPCR target is engaged; [1] the length and composition of the spacer between the carboxamide and the terminal aryl group controls allosteric vs. orthosteric pharmacology at CB1 receptors, with ethylenediamine linkers conferring distinct cAMP signaling fingerprints compared to simpler alkyl or benzyl linkers; [2] and the nature of the terminal aromatic substituent (4-chlorophenylacetyl vs. cyclopropylcarbonyl vs. longer-chain arylalkanoyl) modulates binding kinetics and selectivity within the same target family. Consequently, data generated for a 3-carboxamide positional isomer, an indoline analog, or a compound bearing a cyclopropylcarbonyl terminus cannot be assumed to translate to the 2-carboxamide, ethylenediamine-spaced, 4-chlorophenylacetyl-bearing architecture of CAS 1144470-01-8. Procurement decisions based on in-class extrapolation risk selecting a compound with divergent target engagement, off-target liability, and physicochemical behavior, undermining experimental reproducibility in kinase inhibition, GPCR modulation, and anti-inflammatory screening programs.

CAS 1144470-01-8: Evidence Against Closest Analogs


C2 vs. C3 Positional Isomerism and IKK2 Engagement

The target compound bears the carboxamide at the indole C2 position, distinguishing it from the C3 positional isomer N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide (CAS not assigned; structurally confirmed via SMILES: Cn1cc(C(=O)NCCNC(=O)Cc2ccc(Cl)cc2)c2ccccc21). In the GSK IKK2 inhibitor patent corpus, all potent IKK2-active indole carboxamides consistently place the carboxamide at the C2 or C7 position, with C3-substituted analogs absent from enumerated active examples. [1] This positional requirement is corroborated by X-ray crystallography of indole-2-carboxamides bound to IKK2, showing that the C2-carboxamide carbonyl forms a critical hydrogen bond with the kinase hinge region (Met96 backbone NH), a geometry geometrically inaccessible to C3-substituted isomers. [1] For procurement purposes, the C2 isomer is the relevant scaffold for IKK2-mediated inflammation programs; the C3 isomer would not be a valid substitute.

IKK2 inhibition positional isomerism kinase selectivity

4-Chlorophenylacetyl vs. Cyclopropylcarbonyl Terminus in CB1 Modulation

The closest commercially available comparator bearing the identical 1-methyl-1H-indole-2-carboxamide-ethylenediamine scaffold is N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide (SMolecule catalog), which substitutes the 4-chlorophenylacetyl group with a cyclopropylcarbonyl terminus. Published SAR for indole-2-carboxamide CB1 allosteric modulators demonstrates that the terminal aryl substituent on the ethylenediamine linker is a primary determinant of both allosteric cooperativity (α factor) and equilibrium dissociation constant (KB). Specifically, compounds bearing an electron-withdrawing aromatic group at the terminus (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibit negative allosteric modulator (NAM) behavior with KB values in the range of 100–500 nM, whereas smaller aliphatic termini (cyclopropyl, isopropyl) yield substantially weaker modulation or loss of allosteric activity entirely. [1] While direct KB or IC50 data for CAS 1144470-01-8 remain unpublished, the SAR framework predicts that the 4-chlorophenylacetyl-bearing compound will engage CB1 allosteric sites with materially different cooperativity and affinity compared to the cyclopropylcarbonyl analog, making them non-interchangeable for endocannabinoid system studies.

CB1 allosteric modulation cannabinoid receptor terminal acyl SAR

Ethylenediamine vs. Direct Attachment in mPGES-1/IKK2

The target compound incorporates an ethylenediamine (-NH-CH2-CH2-NH-) spacer connecting the indole-2-carboxamide to the 4-chlorophenylacetyl group. A commercially available analog, N-(4-chlorophenyl)-1-methylindole-2-carboxamide (CAS 61939-22-8), eliminates this spacer entirely, attaching the 4-chlorophenyl group directly to the carboxamide nitrogen. In the mPGES-1 inhibitor patent literature (Kukje Pharma, WO2020/175919), the presence of a flexible linker between the indole carboxamide and the terminal aryl group is a recurrent structural feature among active compounds, suggesting that linker length and flexibility contribute to optimal enzyme pocket occupancy. [1] Similarly, in the GSK IKK2 inhibitor series (US 8,354,406), the ethylenediamine or substituted ethylenediamine linker appears in multiple exemplified active compounds, with potency sensitive to linker modification. [2] The direct-attachment analog (CAS 61939-22-8) has been evaluated primarily for cytotoxic/antiproliferative activity against osteosarcoma cell lines (Saos-2) rather than IKK2 or mPGES-1 inhibition, underscoring that linker presence redirects biological profile. [3] Direct comparative data for CAS 1144470-01-8 vs. CAS 61939-22-8 in the same enzymatic assay are not yet published, representing a critical data gap.

mPGES-1 inhibition IKK2 inhibition linker SAR

Acetyl vs. Propanoyl Acyl Linker Length

A structurally documented comparator, N-(2-{[3-(4-Chlorophenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (C21H22ClN3O2, MW 383.9), differs from the target compound by one additional methylene unit in the acyl linker (propanoyl vs. acetyl). This single-carbon elongation alters both calculated physicochemical properties and predicted pharmacokinetic behavior: the propanoyl analog has higher lipophilicity (clogP increase of approximately +0.5 log units) and increased molecular flexibility (one additional rotatable bond). Published SAR for indole-2-carboxamide MmpL3 inhibitors (Stec et al., J Med Chem 2016) demonstrates that even single-methylene variations in the acyl linker can shift in vitro anti-tubercular MIC values by >4-fold and markedly alter mouse liver microsomal clearance rates. [1] Although direct paired experimental data for the acetyl vs. propanoyl pair are not published, class-level SAR indicates that the acetyl linker (target compound) is expected to confer lower lipophilicity, potentially reduced metabolic liability, and distinct target-binding geometry compared to the propanoyl-extended analog. This distinction is non-trivial for programs where balancing potency with ADME properties is critical.

linker SAR physicochemical properties metabolic stability

Indole vs. Indoline Core Saturation

The closest commercially cataloged analog featuring the 4-chlorophenylacetyl moiety on a related core is 1-(2-(4-chlorophenyl)acetyl)indoline-2-carboxamide (CAS 1099656-86-6; C17H15ClN2O2), which replaces the aromatic indole with a partially saturated indoline (2,3-dihydroindole). This structural change fundamentally alters the electronic character (loss of indole aromaticity), conformational preference (puckered vs. planar bicyclic system), and hydrogen-bond donor/acceptor capacity (indoline NH vs. indole N-CH3). The target compound's 1-methyl substitution eliminates the indole NH hydrogen bond donor, while the indoline analog's NH remains available as a donor, creating distinct protein-binding interaction profiles. Published work on indole-2-carboxamide EGFR/CDK2 dual inhibitors confirms that indole N-substitution state (H vs. methyl vs. benzyl) directly modulates both kinase inhibitory potency and antiproliferative activity in cancer cell lines. [1] No direct paired comparison of CAS 1144470-01-8 with CAS 1099656-86-6 exists in the public domain, but their core structural divergence makes them unsuitable substitutes for any target-based screening program where indole aromaticity and N-substitution are pharmacophoric elements.

indole vs. indoline conformational constraint electron distribution

Absence of Published Target Engagement Data

Despite extensive searching across PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and major vendor technical catalogs, no quantitative target engagement data (IC50, Ki, Kd, EC50, KB) were identified for N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (CAS 1144470-01-8) against any defined molecular target. The compound does not appear in PubChem's bioassay database, and no peer-reviewed publications report its synthesis with accompanying biological evaluation. Its structural features place it within the scope of IKK2 inhibitor patents (GSK), mPGES-1 inhibitor patents (Kukje Pharma), and the broader indole-2-carboxamide CB1 allosteric modulator chemotype, but none of these patent documents disclose specific biological data for this exact compound. [1][2][3] All differentiation claims in this guide that rely on potency or target engagement data are explicitly tagged as 'Class-level inference' and should be treated as experimentally unverified predictions grounded in SAR trends from structurally related, independently characterized analogs.

data gap procurement caution in-house validation required

CAS 1144470-01-8: Validated Application Scenarios


IKK2 Inhibitor Lead Optimization & Screening

Procure CAS 1144470-01-8 as a tool compound for IKK2-mediated inflammation programs (rheumatoid arthritis, asthma, COPD) based on its structural inclusion within the GSK indole carboxamide IKK2 inhibitor patent corpus (US 8,354,406, Formula I). [1] The compound's 1-methylindole-2-carboxamide core with ethylenediamine-linked 4-chlorophenylacetyl substituent matches the pharmacophoric requirements established in 3,5-disubstituted indole-7-carboxamide and indole-2-carboxamide IKK2 inhibitor series. Use this compound in IKK2 enzymatic inhibition assays (e.g., fluorescence polarization or TR-FRET) and cellular NF-κB reporter gene assays to benchmark its activity against known IKK2 inhibitors such as A-770041 (IC50 = 80 nM in human whole blood IL-2 production). Note that in-house IC50 determination is required, as no published potency data exist for this specific compound.

CB1 Allosteric Modulator Pharmacology

Deploy CAS 1144470-01-8 in CB1 allosteric modulation assays (e.g., [35S]GTPγS binding, cAMP inhibition time-course, or β-arrestin recruitment) to characterize its cooperativity factor (α) and equilibrium dissociation constant (KB). [1] The 4-chlorophenylacetyl terminus and ethylenediamine linker are consistent with structural features of known CB1 negative allosteric modulators (NAMs) from the indole-2-carboxamide class. Include the cyclopropylcarbonyl analog as a negative control, as the aliphatic terminus is predicted to abrogate allosteric activity. Compare the cAMP temporal fingerprint (immediate vs. delayed inhibition of CP55,940-mediated cAMP modulation) to reference compounds ORG27569 and ORG29647 to classify the compound's signaling bias.

mPGES-1 Inhibition & PGE2 Suppression

Utilize CAS 1144470-01-8 in microsomal prostaglandin E2 synthase-1 (mPGES-1) enzyme inhibition assays and cellular PGE2 production measurements (e.g., LPS-stimulated PBMCs or A549 cells), guided by the mPGES-1 inhibitor patent WO2020/175919. [1] The compound's indole-2-carboxamide scaffold with a flexible ethylenediamine linker maps onto the structural space claimed for mPGES-1 inhibition, which is mechanistically linked to reduced PGE2 synthesis downstream of COX-2 without the gastrointestinal and cardiovascular liability of direct COX inhibition. Pair testing with the direct-attachment analog (CAS 61939-22-8, no linker) to experimentally confirm the linker requirement for mPGES-1 engagement vs. the alternative cytotoxic/antiproliferative phenotype observed in osteosarcoma models.

Physicochemical & ADME Profiling vs. Analogs

Apply CAS 1144470-01-8 in a comparative physicochemical and in vitro ADME panel alongside the propanoyl linker analog (C21H22ClN3O2) and the cyclopropylcarbonyl analog to experimentally determine how the acetyl linker and 4-chlorophenyl terminus influence key parameters: logD7.4 (predicted divergence of >0.5 log units from the propanoyl analog), aqueous solubility (kinetic and thermodynamic), Caco-2 permeability (Papp A→B), mouse/human liver microsomal intrinsic clearance (CLint), and plasma protein binding (% free). [1] These data will establish whether the target compound's predicted lower lipophilicity translates into a measurable ADME advantage over the propanoyl-extended analog, informing lead series prioritization where balancing potency with metabolic stability is critical.

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